2-(3-Fluoropiperidin-1-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(3-fluoropiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c8-6-2-1-3-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYNQMUPVZTQHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which include 2-(3-fluoropiperidin-1-yl)acetic acid, are present in more than twenty classes of pharmaceuticals. They play a significant role in drug design and bind with high affinity to multiple receptors.
Mode of Action
Piperidine derivatives are known to interact with their targets, leading to various changes.
Biological Activity
2-(3-Fluoropiperidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound features a piperidine ring substituted with a fluorine atom and an acetic acid moiety. This configuration contributes to its interaction with various biological targets.
Research indicates that this compound may exhibit multiple mechanisms of action:
- Receptor Binding : The compound has shown potential in binding to various receptors, influencing pathways related to pain and inflammation.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can modulate metabolic pathways relevant in diseases such as cancer and neurodegenerative disorders.
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural components. Studies have demonstrated that modifications to the piperidine ring and the acetic acid side chain can enhance or diminish its potency against specific targets. For instance:
Antituberculosis Activity
A notable study evaluated the antituberculosis activity of various analogues, including those derived from this compound. The findings showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising therapeutic potential against Mycobacterium tuberculosis. For example, the (R)-3-fluoro analogue demonstrated an IC50 value of 0.23 μM compared to 1.80 μM for its (S)-enantiomer, highlighting the importance of stereochemistry in drug design .
Analgesic Effects
In another investigation, compounds structurally related to this compound were assessed for their analgesic properties. The results indicated that these compounds could effectively antagonize TRPV1 receptors, which are critical mediators of pain sensation. The most potent analogue exhibited a Ki value of 0.2 nM against capsaicin-induced activation, suggesting significant analgesic potential .
Case Study 1: Tuberculosis Treatment
A high-throughput screening identified several analogues based on this compound that displayed enhanced anti-tubercular activity. The study emphasized the role of structural modifications in improving efficacy while maintaining a favorable safety profile .
Case Study 2: Neuropathic Pain Management
In preclinical models, certain derivatives were tested for their ability to alleviate neuropathic pain. The results indicated that these compounds could reduce pain responses significantly without notable side effects, supporting their development as potential therapeutic agents for chronic pain management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
